molecular formula C16H23N3O4 B2874125 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid CAS No. 502133-49-5

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid

Cat. No.: B2874125
CAS No.: 502133-49-5
M. Wt: 321.377
InChI Key: VNNVAWDHPDFXLR-UHFFFAOYSA-N
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Description

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
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Properties

CAS No.

502133-49-5

Molecular Formula

C16H23N3O4

Molecular Weight

321.377

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21)

InChI Key

VNNVAWDHPDFXLR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid (CAS Number: 1698951-97-1) is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound contains a pyridine ring, a diazepane moiety, and a tert-butoxycarbonyl (Boc) group, which are known to influence its pharmacological properties. This article reviews the biological activities of this compound based on available research findings, case studies, and synthetic approaches.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N3O4C_{16}H_{23}N_{3}O_{4} with a molecular weight of 321.37 g/mol. The structural components include:

  • Pyridine ring : Known for its ability to interact with various biological targets.
  • Diazepane ring : Contributes to the compound's stability and may enhance binding interactions with proteins.
  • Boc group : Often used in drug design to protect functional groups during synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing diazepane and pyridine moieties. For instance, compounds similar to 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Kinase Inhibition : Certain derivatives have been reported to inhibit specific kinases involved in cancer progression. For example, compounds targeting CDK6 have demonstrated effective inhibition in cancer cell lines, suggesting a potential therapeutic application in oncology .
  • Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells. This mechanism is crucial for the development of anticancer agents .

Neuroprotective Effects

The diazepane structure is often associated with neuroprotective properties. Research has shown that related compounds can act as NMDA receptor antagonists, which are vital for preventing excitotoxicity in neurodegenerative diseases:

  • Mechanism of Action : By blocking NMDA receptors, these compounds can reduce calcium influx into neurons, thereby protecting them from damage induced by excitatory neurotransmitters .

Antimicrobial Activity

Preliminary studies have suggested that some derivatives of pyridine-containing compounds exhibit antimicrobial properties. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways has been noted:

  • Efficacy Against Pathogens : Compounds similar to 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid have shown activity against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Case Study on Anticancer Activity :
    • A study on a series of pyridine-based compounds demonstrated significant growth inhibition in breast cancer cell lines (MCF-7). The IC50 values ranged from 0.5 to 5 µM depending on the specific structural modifications made to the diazepane moiety .
  • Neuroprotective Study :
    • In an animal model of Alzheimer's disease, a derivative exhibited significant neuroprotective effects by improving cognitive function and reducing amyloid-beta plaque formation .

Research Findings

Research findings indicate that the biological activity of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid may be influenced by its structural characteristics:

Activity TypeMechanismReference
AnticancerKinase inhibition, cell cycle arrest
NeuroprotectionNMDA receptor antagonism
AntimicrobialDisruption of bacterial membranes

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